molecular formula C11H19NO5S B6278820 tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate CAS No. 2126160-58-3

tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate

Cat. No.: B6278820
CAS No.: 2126160-58-3
M. Wt: 277.34 g/mol
InChI Key: RBTKZAPWMOSTEQ-UHFFFAOYSA-N
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Description

Tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate is a complex organic compound that belongs to the class of thiomorpholine derivatives This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a suitable amine with a sulfur-containing reagent under controlled conditions.

    Introduction of the Dioxo Groups: The dioxo groups can be introduced through oxidation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Attachment of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce simpler thiomorpholine derivatives.

Scientific Research Applications

Tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Cellular Processes: Affecting processes such as cell division, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine-4-carboxylate Derivatives: Compounds with similar thiomorpholine rings and carboxylate groups.

    Dioxo Compounds: Molecules containing dioxo functional groups, such as dioxolanes and dioxanes.

    Tert-butyl Derivatives: Compounds with tert-butyl groups, including tert-butyl esters and tert-butyl amines.

Uniqueness

Tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1,4-thiazinane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5S/c1-11(2,3)17-10(14)12-5-7-18(15,16)9(8-12)4-6-13/h6,9H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTKZAPWMOSTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCS(=O)(=O)C(C1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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